
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide molecule composed of four amino acids: Fmoc-Glutamine (Trt), Threonine (Psi(Me,Me)pro), and Hydroxy (OH). It is often used in laboratory experiments for its ability to bind to other molecules and create a covalent bond. This peptide has a wide range of applications in scientific research, from biochemical and physiological studies to drug development.
Wissenschaftliche Forschungsanwendungen
Configurational and Conformational Control
The compound Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH and related derivatives have been investigated for their roles in configurational and conformational control in peptide synthesis. Studies have shown that certain cyclic acetal formations lead predominantly to specific diastereomers at certain positions in substituted peptide units. This has implications for peptide structure and function, particularly in synthesizing peptides with specific conformational properties (Keller, Mutter, & Lehmann, 2011).
On-Column Labeling and Chiral Separation
A novel method involving on-column labeling of amino acid enantiomers with FMOC (Fluorenylmethyloxycarbonyl), followed by chiral capillary electrophoresis (CE) with UV detection, has been developed. This method has shown efficiency in labeling and separating chiral amino acids, indicating potential applications in analyzing and synthesizing peptides containing this compound (Han & Chen, 2007).
Synthesis of Marine Peptide Derivatives
The compound has been used in the synthesis of key structural components of cytotoxic marine peptides. Practical routes for preparing derivatives of this compound suitable for Fmoc-SPPS (Solid Phase Peptide Synthesis) have been developed, highlighting its importance in synthesizing complex peptides for potential therapeutic applications (Tokairin et al., 2018).
Peptide Cyclization and Anti-Malarial Potential
Studies involving the synthesis of cyclic peptides using Fmoc chemistry have shown potential anti-malarial applications. These peptides, synthesized using Fmoc/SPPS on a resin and then lactamization in solution or solid phase, have shown potent in vitro activity against certain strains of Plasmodium falciparum (Fagúndez, Sellanes, & Serra, 2018).
Pseudo-Prolines for Peptide Synthesis
Pseudo-prolines like this compound are used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). They are incorporated into the peptide chain through the coupling of preformed, protected pseudo-proline dipeptides. This approach helps in solubilizing otherwise sparingly soluble peptides and prevents peptide aggregation and beta-sheet formation (Mutter et al., 1995).
Eigenschaften
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

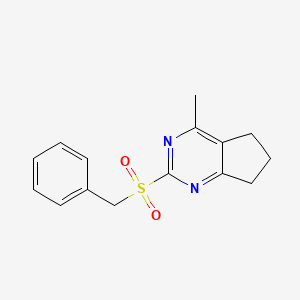
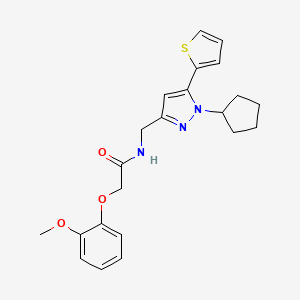

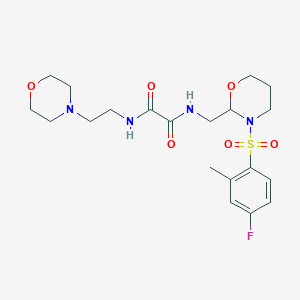

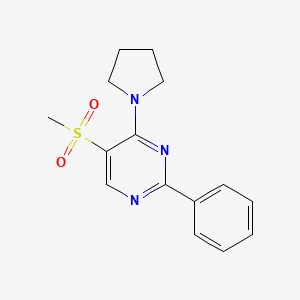
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)


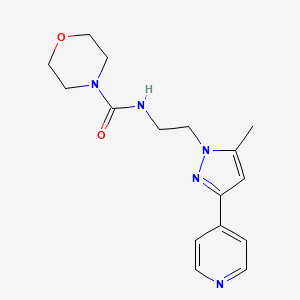
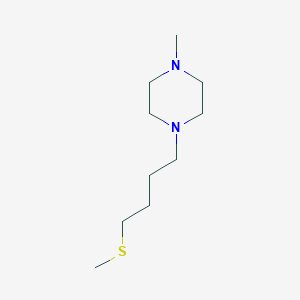
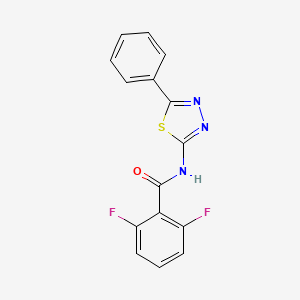
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)